5-Bromo-6-fluoro-1-propyl-1H-benzo[d]imidazole
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Overview
Description
5-Bromo-6-fluoro-1-propyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzoimidazole family. This compound is characterized by the presence of bromine and fluorine atoms at the 5th and 6th positions, respectively, and a propyl group at the 1st position of the benzoimidazole ring. Benzoimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-fluoro-1-propyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-bromo-2-fluoroaniline with propyl isocyanate, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-fluoro-1-propyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
5-Bromo-6-fluoro-1-propyl-1H-benzo[d]imidazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Chemical Research: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Bromo-6-fluoro-1-propyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
5-Bromo-6-fluoro-1H-benzo[d]imidazole: Lacks the propyl group, leading to different chemical and biological properties.
6-Bromo-5-fluoro-1-propyl-1H-benzo[d]imidazole: The positions of bromine and fluorine are swapped, affecting its reactivity and interactions.
5-Chloro-6-fluoro-1-propyl-1H-benzo[d]imidazole: Chlorine replaces bromine, resulting in different chemical behavior.
Uniqueness: 5-Bromo-6-fluoro-1-propyl-1H-benzo[d]imidazole is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with the propyl group, makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-bromo-6-fluoro-1-propylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFN2/c1-2-3-14-6-13-9-4-7(11)8(12)5-10(9)14/h4-6H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVSGNDLZQSANU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=CC(=C(C=C21)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682058 |
Source
|
Record name | 5-Bromo-6-fluoro-1-propyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261940-19-5 |
Source
|
Record name | 5-Bromo-6-fluoro-1-propyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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